molecular formula C15H14N2O2S2 B2633315 2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide CAS No. 1172932-69-2

2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide

Cat. No.: B2633315
CAS No.: 1172932-69-2
M. Wt: 318.41
InChI Key: QHZIZKYCUREBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide typically involves the cyclization and condensation of haloketones with thioamide. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic or basic conditions . Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent .

Industrial Production Methods

Industrial production of thiazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

2,5-dimethyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-8-7-10(9(2)19-8)14(18)17-15-16-13-11(20-3)5-4-6-12(13)21-15/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZIZKYCUREBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.